N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine
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Overview
Description
N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine is a complex organic compound known for its unique chemical structure and properties. This compound features two hydroxy-3,5-dimethylbenzyl groups attached to a 2-methoxyethaneamine backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine typically involves the reaction of 2-hydroxy-3,5-dimethylbenzyl chloride with 2-methoxyethaneamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are continuously fed into a reactor where the reaction takes place under optimized temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxyethaneamine backbone can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-N,N-dimethyl-1,2-ethanediamine
- N,N-Bis(5-methyl-2-hydroxybenzyl)methylamine
- N,N-Bis(5-ethyl-2-hydroxybenzyl)methylamine
- N,N-Bis(5-methoxy-2-hydroxybenzyl)methylamine
Uniqueness
N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine is unique due to its specific combination of hydroxy and methoxyethaneamine groups, which confer distinct chemical and biological properties. This compound’s ability to form stable complexes with metals and its potential bioactivity make it a valuable molecule in various fields of research .
Properties
CAS No. |
685859-37-4 |
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Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-[[(2-hydroxy-3,5-dimethylphenyl)methyl-(2-methoxyethyl)amino]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C21H29NO3/c1-14-8-16(3)20(23)18(10-14)12-22(6-7-25-5)13-19-11-15(2)9-17(4)21(19)24/h8-11,23-24H,6-7,12-13H2,1-5H3 |
InChI Key |
UTRAHUJOHHGQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(CCOC)CC2=CC(=CC(=C2O)C)C)O)C |
Origin of Product |
United States |
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